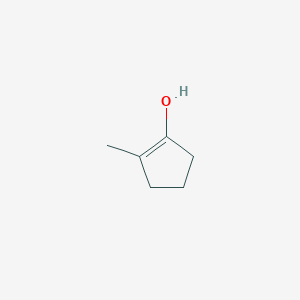

Cyclopentenol, methyl-

Description

Contextualization within Cyclic Alcohol Chemistry and Cyclopentane (B165970) Derivatives

Cyclic alcohols, or cycloalkanols, are characterized by a hydroxyl group attached to a carbocyclic ring. Methylcyclopentenols are a specific subset of these, belonging to the family of cyclopentane derivatives. The cyclopentane ring in these molecules is not planar and exists in various conformations, which influences their chemical and physical properties. smolecule.com The presence of both a methyl group and a hydroxyl group on this strained ring system leads to unique reactivity compared to their linear or six-membered ring counterparts. smolecule.com For instance, 1-methylcyclopentanol (B105226) is considered a model compound for investigating the effects of ring strain and substituent effects in cycloalkanes. smolecule.com

The properties of methylcyclopentenols are influenced by the interplay between the polar hydroxyl group and the nonpolar hydrocarbon ring, making them soluble in a range of organic solvents. smolecule.comguidechem.com This solubility is a key factor in their application as solvents and as reactants in various chemical transformations. guidechem.comsmolecule.com

Isomeric Considerations and Positional/Stereochemical Diversity in Methylcyclopentenols

A key feature of methylcyclopentenols is the existence of multiple isomers. The relative positions of the methyl and hydroxyl groups on the cyclopentane ring give rise to positional isomers, such as 1-methylcyclopentanol, 2-methylcyclopentanol (B36010), and 3-methylcyclopentanol. smolecule.comscbt.comnih.gov

Furthermore, stereoisomerism is a critical aspect of methylcyclopentenol chemistry. For 2-methylcyclopentanol and 3-methylcyclopentanol, the substituents can be arranged in either a cis or trans configuration relative to each other, leading to diastereomers. Each of these diastereomers can also exist as a pair of enantiomers. This stereochemical diversity significantly impacts the biological activity and physical properties of the molecules. For example, trans-2-methylcyclopentanol (B1328918) is noted for its specific stereochemistry which influences its reactivity. smolecule.com

The different isomers of methylcyclopentanol exhibit distinct physical properties, as illustrated in the table below.

| Property | 1-Methylcyclopentanol | trans-2-Methylcyclopentanol | 3-Methylcyclopentanol (mixture of isomers) |

| CAS Number | 1462-03-9 sigmaaldrich.com | 25144-04-1 guidechem.com | 18729-48-1 sigmaaldrich.com |

| Molecular Formula | C₆H₁₂O sigmaaldrich.com | C₆H₁₂O guidechem.com | C₆H₁₂O sigmaaldrich.com |

| Molecular Weight | 100.16 g/mol sigmaaldrich.com | 100.15888 g/mol guidechem.com | 100.16 g/mol sigmaaldrich.com |

| Appearance | White crystalline low melting solid guidechem.com | Colorless liquid guidechem.com | Liquid sigmaaldrich.com |

| Boiling Point | 135-136 °C sigmaaldrich.com | Not specified | 149-150 °C sigmaaldrich.com |

| Melting Point | 36-37 °C sigmaaldrich.com | Not specified | Not specified |

| Density | 0.904 g/mL at 25 °C sigmaaldrich.com | Not specified | 0.91 g/mL at 25 °C sigmaaldrich.com |

Historical Trajectories and Foundational Studies of Methylcyclopentenol Compounds

The investigation of methylcyclopentenol compounds is intertwined with the broader history of cycloalkane chemistry, which saw significant advancements in the mid-20th century. smolecule.com Early research efforts were directed at understanding the conformational analysis and reactivity of these cyclic alcohols in comparison to their acyclic analogues. smolecule.com

A significant development in the study of methylcyclopentenols was the establishment of reliable synthetic methods. The acid-catalyzed hydration of methylcyclopentene to produce 1-methylcyclopentanol is a foundational reaction in this context. smolecule.com Another key synthetic route is the reduction of the corresponding methylcyclopentanones. smolecule.com These methods paved the way for more in-depth studies of their chemical behavior and potential applications.

More recent research has explored the role of methylcyclopentanols as impurities in industrial processes, such as the production of ε-caprolactam, and their influence on the final product purity. acs.org Additionally, studies have focused on their utility in organic synthesis, for example, as precursors in the synthesis of bioactive compounds and materials. chemicalbook.comcolby.edu The dehydration of 2-methylcyclopentanol has also been a subject of study to understand the principles of kinetic versus thermodynamic control in elimination reactions. researchgate.net

Structure

2D Structure

Properties

CAS No. |

42871-13-6 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

2-methylcyclopenten-1-ol |

InChI |

InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h7H,2-4H2,1H3 |

InChI Key |

NOPJGNUVWOVEBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCC1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Methylcyclopentenols

Direct Synthesis Pathways for Methylcyclopentenols

Direct synthesis routes provide efficient and straightforward access to various methylcyclopentenol isomers. These methods typically involve the functionalization of readily available cyclopentane-based starting materials.

A cornerstone of alcohol synthesis, the Grignard reaction is a highly effective method for producing tertiary methylcyclopentenols, particularly 1-methylcyclopentanol (B105226). This organometallic reaction involves the nucleophilic addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the electrophilic carbonyl carbon of cyclopentanone (B42830). study.comgoogle.com The reaction proceeds via a tetrahedral intermediate which, upon acidic workup, is protonated to yield the final tertiary alcohol product. study.com

This method is robust and widely utilized due to its high efficiency and the commercial availability of the starting materials. google.comchegg.com The general scheme involves the initial oxidation of cyclopentanol (B49286) to cyclopentanone, followed by the addition of the methyl Grignard reagent. study.com

Table 1: Grignard Synthesis of 1-Methylcyclopentanol

| Step | Reactants | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | Cyclopentanol | Oxidizing Agent (e.g., Sodium Dichromate) | Cyclopentanone | Preparation of Ketone Precursor |

The addition of water across the double bond of a methylcyclopentene isomer is another direct route to methylcyclopentenols. The regiochemical outcome of this reaction is dictated by the specific hydration method employed.

Acid-Catalyzed Hydration : Treating 1-methylcyclopentene (B36725) with water in the presence of a strong acid catalyst (e.g., sulfuric acid) results in the formation of 1-methylcyclopentanol. study.combrainly.comchegg.com The mechanism follows Markovnikov's rule, where the initial protonation of the alkene double bond generates the more stable tertiary carbocation. study.compearson.com Subsequent nucleophilic attack by a water molecule and deprotonation yields the tertiary alcohol. brainly.com

Hydroboration-Oxidation : In contrast, the hydroboration-oxidation of 1-methylcyclopentene provides a route to the anti-Markovnikov product, trans-2-methylcyclopentanol (B1328918). This two-step process involves the syn-addition of borane (B79455) (BH₃) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. The boron atom adds to the less substituted carbon, and subsequent oxidation replaces it with a hydroxyl group.

Table 2: Comparison of Hydration Methods for 1-Methylcyclopentene

| Method | Reagents | Primary Intermediate | Product | Regioselectivity |

|---|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H⁺ (e.g., H₂SO₄) | Tertiary Carbocation | 1-Methylcyclopentanol | Markovnikov |

The catalytic reduction of methyl-substituted cyclopentanones offers a direct pathway to secondary methylcyclopentanols. This method involves the hydrogenation of the carbonyl group using hydrogen gas (H₂) and a metal catalyst. nih.gov Catalysts such as ruthenium, platinum, or nickel are commonly employed for this transformation. frontiersin.orgmdpi.com For example, the catalytic hydrogenation of 2-methylcyclopentanone (B130040) will yield 2-methylcyclopentanol (B36010). The reaction conditions, including temperature, pressure, and catalyst choice, can be optimized to achieve high yields and, in some cases, influence the stereoselectivity of the resulting alcohol. nih.gov This approach is fundamental in converting ketone precursors, which may be synthesized via various methods, into the corresponding alcohol.

Modern organic synthesis has introduced sophisticated cyclization strategies that build the cyclopentane (B165970) ring and install the necessary functionality concurrently. While these methods often yield cyclopentenone precursors, they represent a novel strategic approach to the methylcyclopentenol skeleton, which is then accessed via a simple reduction step.

Nazarov Cyclization : This reaction is a powerful method for synthesizing cyclopentenones from divinyl ketones. wikipedia.orgorganic-chemistry.org It involves an acid-catalyzed 4π-electrocyclic ring closure of a pentadienyl cation intermediate. wikipedia.orgyoutube.com The resulting cyclopentenone can then be reduced to the corresponding methylcyclopentenol. The regioselectivity and stereoselectivity of the Nazarov cyclization can be influenced by substituents on the divinyl ketone backbone. organic-chemistry.orgnih.gov

Pauson-Khand Reaction (PKR) : The PKR is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt-carbonyl complex. wikipedia.orgnih.gov This reaction is highly valuable for constructing complex polycyclic systems containing a five-membered ring. organicreactions.orgmdpi.com The resulting substituted cyclopentenone is an immediate precursor to a methylcyclopentenol derivative through reduction of the ketone and/or the double bond. The intramolecular version of the PKR is particularly effective for creating fused bicyclic ring systems with high stereoselectivity. jk-sci.com

Piancatelli Rearrangement : A more recent approach involves the transformation of biomass-derived compounds, such as furfural (B47365). Furfural can be hydrogenated to furfuryl alcohol, which then undergoes an acid-catalyzed Piancatelli rearrangement to form cyclopentanone derivatives. nih.gov These derivatives can be further hydrogenated to yield cyclopentanols, providing a renewable route to these structures. frontiersin.org

Stereoselective and Stereospecific Synthesis of Methylcyclopentenol Isomers

Controlling the three-dimensional arrangement of atoms is a critical challenge in chemical synthesis. For methylcyclopentenols, which can exist as multiple stereoisomers, enantioselective and stereospecific methods are employed to synthesize a single, desired isomer.

The synthesis of optically active methylcyclopentenols often relies on establishing chirality early in the synthetic sequence. A common strategy involves the asymmetric synthesis of a chiral methylcyclopentanone precursor, which is then stereoselectively reduced.

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. scielo.org.mx For instance, auxiliaries like Evans oxazolidinones or those derived from natural products like D-glucose can be used. nih.gov An enantioselective variant for the synthesis of cyclopentenones has been described using D-glucose-derived chiral auxiliaries on an allene (B1206475) substrate. nih.govresearchgate.net The chiral auxiliary guides the formation of the five-membered ring, resulting in an optically enriched cyclopentenone. After the cyclization, the auxiliary is cleaved and can be recovered, leaving the chiral ketone. This ketone can then undergo a diastereoselective reduction of the carbonyl group to furnish a specific enantiomer of the desired methylcyclopentenol. This approach allows for the preparation of both enantiomeric series of the target molecule by selecting the appropriate chiral auxiliary. nih.govresearchgate.net

Diastereoselective Control in Cyclopentane Ring Systems

The construction of the cyclopentane core with multiple stereocenters demands high levels of stereocontrol. Domino reactions, initiated by rhodium carbenes, have emerged as a powerful tool for the convergent synthesis of highly functionalized cyclopentanes. These cascade reactions can create multiple new bonds and up to four contiguous stereocenters in a single operation with excellent diastereo- and enantioselectivity.

One notable strategy involves the reaction of vinyldiazoacetates with enantiopure allyl alcohols, catalyzed by a chiral rhodium complex. This domino sequence proceeds through five distinct steps:

Rhodium-bound oxonium ylide formation

-sigmatropic rearrangement

Oxy-Cope rearrangement

Enol-keto tautomerization

Intramolecular carbonyl ene reaction

By systematically studying and controlling the chirality transfer in each of these steps, researchers have developed a highly stereoselective process.

Another approach to diastereoselective cyclopentane synthesis is the formal [3+2] cycloaddition. Palladium-catalyzed asymmetric formal [3+2] cycloadditions between a 1,3-dipole and an olefin allow for the construction of the cyclopentane ring and the formation of multiple stereocenters in a single step. For instance, the reaction of vinyl cyclopropanes with alkylidene azlactones, using a palladium catalyst with a chiral ligand, can generate highly functionalized cyclopentanes with three stereogenic centers, often with excellent enantio- and diastereoselectivities. The choice of the chiral ligand is crucial for controlling the stereochemistry of the bond-forming events.

The intramolecular Mizoroki-Heck reaction is another valuable tool for constructing cyclopentane rings with high diastereoselectivity. This palladium-catalyzed reaction can be used to form spiroindolines containing a cyclopentane ring, with stereocontrol at the spirocarbon. The use of a chiral auxiliary, such as a 2,5-dimethylpyrrole-protected amine, can direct the facial selectivity of the Mizoroki-Heck annulation, leading to high diastereoselectivity (>98%).

Table 1: Comparison of Diastereoselective Cyclopentane Synthesis Methods

| Method | Key Features | Stereocenters Formed | Diastereoselectivity | Ref. |

|---|---|---|---|---|

| Rhodium Carbene Domino Reaction | Convergent, cascade reaction | Up to 4 | >97:3 dr | |

| Palladium-Catalyzed [3+2] Cycloaddition | Single-step ring formation | 3 | High |

Deracemization Strategies

Accessing enantiomerically pure compounds is often a critical goal in synthesis. Deracemization, the conversion of a racemic mixture into a single enantiomer, offers a more efficient alternative to classical resolution, which has a theoretical maximum yield of 50%. Various strategies have been developed for the deracemization of secondary alcohols, which can be applied to the synthesis of enantiopure methylcyclopentenols.

One prominent approach is dynamic kinetic resolution (DKR) , which combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. Chemoenzymatic DKR is a particularly effective method for accessing enantiomerically pure alcohols.

Cyclic deracemization is another powerful strategy that involves a sequence of oxidation and reduction steps. This can be achieved through various catalytic systems:

Biocatalytic Systems: A concurrent cyclic deracemization can be achieved using two mutants of an alcohol dehydrogenase. One mutant performs a non-stereospecific oxidation, while the other carries out a stereoselective reduction.

Photocatalytic Systems: Visible-light-driven deracemization of secondary benzylic alcohols has been demonstrated using a combination of a photocatalyst for dehydrogenation and a chiral catalyst for enantioselective hydrogenation. This method avoids the need for stoichiometric oxidants and reductants. A single-step cyclic deracemization protocol has also been developed by combining a water-soluble photocatalyst with a whole-cell biocatalyst.

Electrocatalytic Systems: Electrocatalytic cyclic deracemization of secondary alcohols can be accomplished through sequential iridium-catalyzed enantioselective anodic dehydrogenation and rhodium-catalyzed cathodic hydrogenation.

Deracemization via stereoinversion is an improved approach that avoids futile cycles inherent in some cyclic deracemization methods. This strategy employs a stereoselective oxidation of one enantiomer, followed by a stereoselective reduction of the resulting ketone to the desired enantiomer.

Table 2: Overview of Deracemization Strategies for Secondary Alcohols

| Strategy | Key Features | Catalytic System | Ref. |

|---|---|---|---|

| Dynamic Kinetic Resolution | Combination of resolution and racemization | Chemoenzymatic | |

| Cyclic Deracemization | Sequential oxidation and reduction | Biocatalytic, Photocatalytic, Electrocatalytic |

Sustainable and Green Chemistry Paradigms in Methylcyclopentenol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of methylcyclopentenol synthesis, this translates to the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that minimize waste and energy consumption.

A significant advancement in green synthesis is the utilization of biomass-derived furfural as a starting material for cyclopentanone, a precursor to methylcyclopentenols. The selective hydrogenation of furfural to cyclopentanone can be achieved using various catalytic systems, often in aqueous media.

Key developments in the green synthesis of cyclopentanone from furfural include:

Bimetallic Catalysts: Ni-Cu bimetallic catalysts supported on Metal-Organic Frameworks (MOFs) have shown high efficiency and selectivity for the aqueous-phase hydrogenation of furfural to cyclopentanone. These catalysts often require lower metal loading compared to conventional catalysts and avoid the use of precious metals.

Catalyst Preparation Methods: The method of catalyst preparation can significantly influence the selectivity of the reaction. For example, Cu-Co catalysts prepared by a co-precipitation method can selectively produce cyclopentanone, while those prepared by an oxalate (B1200264) sol-gel method favor the formation of cyclopentanol.

Reaction Conditions: Mild reaction conditions, such as lower temperatures and pressures, are desirable for green processes. Researchers have developed catalyst systems, like Ni-NiO heterojunctions supported on TiO2, that achieve high yields of cyclopentanone under mild conditions.

Beyond the synthesis of the cyclopentane core, green chemistry principles can be applied to other transformations. For instance, a patented green synthetic method for cyclopentanol involves the esterification of cyclopentene (B43876) with acetic acid, followed by hydrolysis, avoiding the use of corrosive sulfuric acid and the generation of acidic waste.

The shift towards biomass-derived feedstocks and the development of efficient, reusable catalysts are key drivers in making the synthesis of methylcyclopentenols and related compounds more sustainable.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Methylcyclopentenol |

| Cyclopentane |

| Vinyldiazoacetate |

| Allyl alcohol |

| Vinyl cyclopropane |

| Alkylidene azlactone |

| Spiroindoline |

| Furfural |

| Cyclopentanone |

| Cyclopentanol |

| Cyclopentene |

| Acetic acid |

| Sulfuric acid |

| Copper |

| Cobalt |

| Nickel |

| Rhodium |

| Palladium |

Reaction Mechanisms and Comprehensive Reactivity Profiles of Methylcyclopentenols

Acid-Catalyzed Reactions and Reactive Carbocation Intermediates

The presence of both a hydroxyl group and a carbon-carbon double bond in methylcyclopentenols gives rise to a rich and complex reactivity profile, particularly under acidic conditions. The acid-catalyzed reactions are dominated by the formation of carbocation intermediates, which can subsequently undergo a variety of transformations including rearrangement, elimination, and disproportionation.

The initial step in the acid-catalyzed reaction of a methylcyclopentenol is the protonation of the hydroxyl group by an acid (H-A). This converts the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (H₂O). The protonated alcohol, an oxonium ion, then dissociates, releasing a molecule of water and forming a cyclopentanyl carbocation. csbsju.edulibretexts.org

For an isomer like 1-methylcyclopent-2-en-1-ol (B8748489), this process would lead directly to a stable tertiary allylic carbocation. However, for other isomers such as 2-methylcyclopent-2-en-1-ol, the initial carbocation formed would be a less stable secondary allylic carbocation, setting the stage for potential rearrangements.

Carbocations are highly reactive intermediates that will readily rearrange to a more stable form if possible. libretexts.org The primary driving force for these rearrangements is the stabilization of the positive charge, with the order of stability being tertiary > secondary > primary. byjus.com

Hydride Shifts: A common rearrangement is the 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its pair of bonding electrons to the positively charged carbon. masterorganicchemistry.comlibretexts.org For example, if a secondary cyclopentanyl carbocation is formed, a 1,2-hydride shift can occur to produce a more stable tertiary carbocation. This process is extremely rapid, often occurring before a nucleophile can attack the initial carbocation. libretexts.org

Alkyl Shifts: In cases where a hydride shift does not lead to a more stable carbocation, a 1,2-alkyl shift (such as a methyl shift) may occur. This is most common when a quaternary carbon is adjacent to the carbocation center. masterorganicchemistry.com

Ring Expansion: While ring expansion is a significant pathway for strained four-membered rings (cyclobutane expanding to cyclopentane) to relieve ring strain, it is less common for cyclopentane (B165970) rings. masterorganicchemistry.comyoutube.com However, if a carbocation were to form on a carbon atom exocyclic to the ring (e.g., on a side chain), a rearrangement involving the migration of a C-C bond from the ring could lead to the formation of a six-membered (cyclohexane) ring.

The acid-catalyzed dehydration of methylcyclopentanols (the saturated analog of methylcyclopentenols) provides a clear model for the principles of kinetic versus thermodynamic control in elimination reactions. When the initially formed carbocation can lose a proton from multiple adjacent carbons to form a double bond, the product distribution is highly dependent on the reaction conditions, particularly temperature.

Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that is formed fastest. This is typically the product that arises from the lower energy transition state. For the dehydration of methylcyclopentanols, this often results in the formation of the less substituted, less stable alkene (the Hofmann product).

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. With sufficient energy, the initial product mixture can equilibrate, and the major product will be the most thermodynamically stable one. organic-chemistry.org This is typically the more substituted, more stable alkene (the Zaitsev product).

An experiment on the dehydration of 1-phenyl-2-methylcyclopentanol illustrates this principle effectively. Low temperatures favor the less substituted alkene, while higher temperatures and longer reaction times allow for equilibration to the more stable, internally substituted alkene.

| Condition | Major Product | Product Type | Controlling Factor |

|---|---|---|---|

| Low Temperature (e.g., 0 °C) | Less substituted alkene | Kinetic Product | Rate of Formation |

| High Temperature (e.g., >40 °C) | More substituted alkene | Thermodynamic Product | Product Stability |

In addition to intramolecular 1,2-hydride shifts that lead to rearrangement, intermolecular hydride transfers can also occur. In a concentrated solution of the alcohol under strong acid conditions, a carbocation intermediate can abstract a hydride ion (H⁻) from another alcohol molecule. researchgate.net

This process is a key feature of disproportionation reactions. In such a reaction, one molecule is oxidized while another is reduced. For methylcyclopentenol, a carbocation intermediate could abstract a hydride from a second molecule of the alcohol. This would reduce the carbocation to a methylcyclopentane (B18539) or methylcyclopentene, while the second alcohol molecule, having lost a hydride from the carbon bearing the hydroxyl group, is oxidized to a methylcyclopentanone. These reactions demonstrate the dual role of the alcohol as both a source of the carbocation and a potential reducing agent for other carbocations in the mixture.

Oxidation Reactions of Methylcyclopentenols

Methylcyclopentenols are allylic alcohols, containing two distinct functional groups that can be oxidized: the secondary alcohol and the carbon-carbon double bond. The outcome of an oxidation reaction is therefore highly dependent on the choice of reagent and reaction conditions, which govern the selectivity of the transformation. thieme-connect.comstackexchange.com

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. semanticscholar.org

Oxidation of the Alcohol: Reagents based on chromium (VI), such as Pyridinium (B92312) Chlorochromate (PCC), are highly effective for the chemoselective oxidation of the alcohol group. libretexts.orgchemistrysteps.com PCC, used in an anhydrous solvent like dichloromethane (B109758) (DCM), will oxidize the secondary alcohol of methylcyclopentenol to the corresponding α,β-unsaturated ketone, methylcyclopentenone, without reacting with the double bond. youtube.comyoutube.com Other mild oxidation systems like the Swern or Dess-Martin periodinane (DMP) oxidations achieve the same selective transformation. chemistrysteps.com

Oxidation of the Double Bond: Reagents that typically oxidize alkenes, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), can be used to selectively target the double bond. This reaction, known as epoxidation, would convert the methylcyclopentenol into a methylcyclopentene oxide, leaving the alcohol group intact.

Regioselectivity: This refers to the preference for a reaction to occur at one specific site when multiple structural isomers can be formed. nih.gov In the context of oxidizing methylcyclopentenol, regioselectivity is most relevant to the epoxidation of the double bond. The approaching peroxy acid may favor one face of the alkene over the other due to steric hindrance from the methyl and hydroxyl groups, potentially leading to a preferred diastereomer of the resulting epoxide. For an epoxide ring-opening reaction, the nucleophile may preferentially attack the less substituted carbon under basic conditions (SN2 mechanism) or the more substituted carbon under acidic conditions where the transition state has more SN1 character. youtube.comresearchgate.net

| Reagent | Target Functional Group | Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Secondary Alcohol | Methylcyclopentenone |

| Dess-Martin Periodinane (DMP) | Secondary Alcohol | Methylcyclopentenone |

| Swern Oxidation (DMSO, (COCl)₂) | Secondary Alcohol | Methylcyclopentenone |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C=C Double Bond | Methylcyclopentene oxide |

Studies on the Reactivity of Tertiary Methylcyclopentanols to Oxidants

Tertiary alcohols, such as 1-methylcyclopent-2-en-1-ol, are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. sltchemicals.comstackexchange.com This structural feature prevents the typical oxidation mechanism that involves the removal of this hydrogen to form a carbonyl group. sltchemicals.com However, the classification of 1-methylcyclopent-2-en-1-ol as a tertiary allylic alcohol introduces unique reactivity pathways.

Oxidative transposition reactions, such as the Babler oxidation, are specifically suited for tertiary allylic alcohols. wikipedia.org This reaction typically employs pyridinium chlorochromate (PCC) to convert the tertiary allylic alcohol into an enone. wikipedia.org The process is operationally straightforward and generally provides high yields (often exceeding 75%) without the need for heating or air-free techniques. wikipedia.org The mechanism involves the formation of a chromate (B82759) ester from the alcohol and PCC, which then undergoes a pearson.compearson.com-sigmatropic rearrangement. Subsequent oxidation of the rearranged intermediate yields the final α,β-unsaturated ketone product. wikipedia.org

While standard tertiary alcohols are inert to most oxidants, the allylic nature of 1-methylcyclopent-2-en-1-ol allows for oxidation through an allylic shift. pearson.comstackexchange.com Strong oxidants under acidic conditions, like those used in the Jones oxidation, can protonate the hydroxyl group, which then departs as a water molecule. This generates a stable tertiary allylic carbocation. The charge can delocalize, allowing for the formation of a secondary alcohol intermediate, which is then readily oxidized to the corresponding enone. stackexchange.com

| Oxidant/Reaction | Substrate Type | Typical Product | Key Mechanistic Feature |

| Pyridinium Chlorochromate (PCC) | Tertiary Allylic Alcohol | α,β-Unsaturated Ketone | pearson.compearson.com-Sigmatropic Rearrangement of Chromate Ester wikipedia.org |

| Jones' Reagent (H₂CrO₄) | Tertiary Allylic Alcohol | α,β-Unsaturated Ketone | Carbocation formation and rearrangement stackexchange.com |

| Standard Oxidants (e.g., KMnO₄, no heat) | Tertiary Alcohol | No Reaction stackexchange.com | Lack of α-hydrogen on the carbinol carbon sltchemicals.com |

Derivatization Reactions and Functional Group Transformations

The hydroxyl group of 1-methylcyclopent-2-en-1-ol can be readily converted into an ester through various esterification methods. A common laboratory method involves the reaction of the alcohol with a carboxylic acid, such as acetic acid or acrylic acid, in the presence of an acid catalyst like sulfuric acid. pearson.comyoutube.com This reaction, known as Fischer esterification, is an equilibrium process.

Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride (B1165640). For example, reacting 1-methylcyclopent-2-en-1-ol with acetyl chloride or acetic anhydride would yield 1-methylcyclopent-2-en-1-yl acetate. Similarly, reaction with acryloyl chloride would produce 1-methylcyclopent-2-en-1-yl acrylate (B77674). tcichemicals.comchemicalbook.com These reactions are often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl).

| Reagent | Product | Reaction Type | Conditions |

| Acetic Acid | 1-Methylcyclopent-2-en-1-yl acetate | Fischer Esterification | Acid Catalyst (e.g., H₂SO₄), Heat pearson.comyoutube.com |

| Acryloyl Chloride | 1-Methylcyclopent-2-en-1-yl acrylate | Acylation | Base (e.g., Pyridine) |

| Acetic Anhydride | 1-Methylcyclopent-2-en-1-yl acetate | Acylation | Base (e.g., Pyridine) or Acid Catalyst |

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. youtube.com Therefore, to facilitate such reactions, the -OH group of 1-methylcyclopent-2-en-1-ol must first be converted into a better leaving group. echemi.comstackexchange.com

One common strategy is conversion to a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. youtube.comstackexchange.com The resulting sulfonate is an excellent leaving group due to the stability of the sulfonate anion, which is resonance-stabilized. youtube.com

Direct replacement of the hydroxyl group with a halogen atom (halogenation) is another effective method. mt.com Reagents such as thionyl chloride (SOCl₂) can be used to convert the alcohol to an alkyl chloride, while phosphorus tribromide (PBr₃) is effective for producing an alkyl bromide. pearson.com These reactions transform the hydroxyl group into a halide, which is a good leaving group for subsequent substitution reactions. pearson.com

| Reagent | Resulting Functional Group | Class of Leaving Group |

| Tosyl Chloride (TsCl) / Pyridine | Tosylate (-OTs) | Sulfonate Ester stackexchange.com |

| Mesyl Chloride (MsCl) / Pyridine | Mesylate (-OMs) | Sulfonate Ester stackexchange.com |

| Thionyl Chloride (SOCl₂) | Chloride (-Cl) | Halide pearson.com |

| Phosphorus Tribromide (PBr₃) | Bromide (-Br) | Halide pearson.com |

Derivatives of 1-methylcyclopent-2-en-1-ol, where the hydroxyl group has been converted to a good leaving group (e.g., -OTs, -Br, -Cl), are excellent substrates for nucleophilic substitution reactions. byjus.com The substrate is classified as both tertiary and allylic. This structure strongly favors a substitution nucleophilic unimolecular (Sₙ1) reaction mechanism. byjus.commasterorganicchemistry.comlibretexts.org

The Sₙ1 mechanism proceeds in two steps:

Formation of a Carbocation: The leaving group departs, forming a tertiary allylic carbocation intermediate. This step is the slow, rate-determining step. byjus.comchemicalnote.com The carbocation is relatively stable due to hyperconjugation from the methyl group and, more importantly, resonance delocalization of the positive charge across the adjacent double bond.

Nucleophilic Attack: A nucleophile attacks the carbocation. byjus.com Because the carbocation is planar, the nucleophile can attack from either face, which can lead to a mixture of stereoisomers if the carbon is a stereocenter.

In contrast, the substitution nucleophilic bimolecular (Sₙ2) mechanism is highly disfavored for tertiary substrates due to steric hindrance, which prevents the required backside attack by the nucleophile. masterorganicchemistry.comchemicalnote.com Therefore, reactions of 1-methylcyclopent-2-enyl derivatives with nucleophiles will proceed almost exclusively through an Sₙ1 pathway. libretexts.orgyoutube.com The rate of these reactions is dependent only on the concentration of the substrate and is favored by polar protic solvents, which can stabilize the carbocation intermediate. libretexts.orgyoutube.com

| Factor | Sₙ1 Mechanism | Sₙ2 Mechanism | Favored for Methylcyclopentenol Derivatives? |

| Substrate | Tertiary, Allylic, Benzylic favored libretexts.org | Methyl, Primary favored chemicalnote.com | Yes (Sₙ1) |

| Kinetics | Unimolecular (Rate = k[Substrate]) masterorganicchemistry.com | Bimolecular (Rate = k[Substrate][Nu]) chemicalnote.com | Unimolecular |

| Intermediate | Carbocation chemicalnote.com | None (Transition State) chemicalnote.com | Carbocation |

| Solvent | Polar Protic favored libretexts.org | Polar Aprotic favored youtube.com | Favored in Polar Protic Solvents |

Polymerization and Oligomerization Behavior of Methylcyclopentenol Derivatives

Derivatives of 1-methylcyclopent-2-en-1-ol, particularly esters like 1-methylcyclopentyl acrylate, can undergo polymerization to form polymers and oligomers. mdpi.comnih.gov The acrylate functionality, with its carbon-carbon double bond, is susceptible to polymerization through various mechanisms, most commonly free-radical polymerization.

For derivatives that can be converted into an alkene (e.g., methylenecyclopentane (B75326), via dehydration of the parent alcohol), cationic polymerization is a viable pathway. sci-hub.seutexas.edu Cationic polymerization is initiated by an acid, which protonates the alkene to form a carbocation. youtube.comyoutube.com This carbocation then acts as an electrophile, reacting with another monomer molecule. utexas.edu The process continues, propagating the polymer chain, which is characterized by a chain of carbocationic intermediates. utexas.eduyoutube.com This type of polymerization is particularly effective for alkenes that can form relatively stable carbocations, such as the tertiary carbocation that would be formed from a methylcyclopentene derivative. utexas.edu

The polymerization of methylenecycloalkanes has been investigated, with studies showing that methylenecyclopentane tends to yield only small amounts of liquid oligomers under cationic conditions. sci-hub.se However, acrylate derivatives offer a more direct route to polymer synthesis. The properties of the resulting poly(methylcyclopentyl acrylate) would be influenced by factors such as molecular weight and the tacticity of the polymer chain, which can be controlled by the specific polymerization conditions (initiator, solvent, temperature).

| Derivative Type | Polymerization Mechanism | Initiator | Key Intermediate |

| Acrylate Ester | Free-Radical Polymerization | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Free Radical |

| Alkene (from dehydration) | Cationic Polymerization | Strong Acid or Lewis Acid youtube.comyoutube.com | Carbocation utexas.edu |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like methylcyclopentenol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For a methylcyclopentenol isomer, such as 3-methyl-2-cyclopenten-1-ol, distinct signals are expected for the different types of protons.

Vinylic Protons: The proton attached to the carbon-carbon double bond (C=C-H) would appear in the downfield region, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the π-electron system.

Carbinol Proton: The proton on the carbon bearing the hydroxyl group (CH-OH) would resonate in the region of 3.5 to 4.5 ppm. Its exact shift and multiplicity would depend on its coupling to adjacent protons.

Allylic Protons: Protons on the carbon atoms adjacent to the double bond would appear between 2.0 and 2.5 ppm.

Methyl Protons: The methyl group (CH₃) protons would produce a signal in the upfield region, generally between 1.6 and 1.8 ppm, as they are relatively shielded.

Hydroxyl Proton: The alcohol proton (-OH) signal can appear over a wide range and is often a broad singlet, its position being sensitive to concentration and solvent.

While experimental data for methylcyclopentenol is not widely published, predicted ¹H NMR data for the related compound 3-methylcyclopent-2-en-1-one provides insight into the expected regions for vinylic, allylic, and methyl protons. guidechem.comchemicalbook.com

| Proton Type (in 3-methyl-2-cyclopenten-1-ol) | Expected Chemical Shift (δ, ppm) |

| Vinylic H | 5.0 - 6.5 |

| Carbinol H | 3.5 - 4.5 |

| Allylic CH₂ | 2.0 - 2.5 |

| Methyl CH₃ | 1.6 - 1.8 |

| Hydroxyl OH | Variable (often broad) |

This table is based on established principles of ¹H NMR spectroscopy.

¹³C NMR spectroscopy detects the carbon nuclei and provides information about the number of distinct carbon environments in a molecule. In a broadband-decoupled ¹³C NMR spectrum of a methylcyclopentenol isomer, each non-equivalent carbon atom produces a single peak.

Olefinic Carbons: The two carbons of the C=C double bond would produce signals in the highly deshielded region of the spectrum, typically between 120 and 140 ppm.

Carbinol Carbon: The carbon atom bonded to the hydroxyl group (C-OH) would resonate in the range of 65-85 ppm.

Aliphatic Carbons: The other sp³-hybridized ring carbons and the methyl carbon would appear in the more shielded, upfield region of the spectrum (15-40 ppm).

For comparison, the published ¹³C NMR data for the related unsaturated ketone, 3-methyl-2-cyclopenten-1-one , shows olefinic carbon signals at high chemical shifts and aliphatic carbons at lower shifts. nih.gov

| Carbon Type (in 3-methyl-2-cyclopenten-1-ol) | Expected Chemical Shift (δ, ppm) |

| Olefinic C=C | 120 - 140 |

| Carbinol C-OH | 65 - 85 |

| Allylic CH₂ | 25 - 40 |

| Methyl CH₃ | 15 - 25 |

This table is based on established principles of ¹³C NMR spectroscopy and data from related compounds.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A COSY spectrum of methylcyclopentenol would show correlations between the vinylic proton and its allylic neighbors, and between the carbinol proton and its neighbors, thus mapping out the proton-proton connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. chemspider.com This is a powerful tool for definitively assigning which proton is bonded to which carbon, for example, linking the vinylic proton signal to the vinylic carbon signal. chemspider.com

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. google.com Since methylcyclopentenol does not naturally contain fluorine, this technique would be applied to chemically modified (tagged) derivatives. nih.gov Researchers can introduce a fluorine-containing tag at a specific site, such as the hydroxyl group.

The key advantages of ¹⁹F NMR include: nist.gov

High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H for NMR detection. google.com

Wide Chemical Shift Range: The range of chemical shifts for ¹⁹F is much larger than for ¹H, which minimizes signal overlap and allows for the clear resolution of different fluorine environments.

Absence of Background Signals: Since biological systems and most organic molecules are devoid of fluorine, the resulting spectra are free from interfering background signals. nih.gov

By analyzing the chemical shift of the ¹⁹F tag, researchers can probe the local chemical environment around the tagging site. This method is particularly useful for studying interactions of the molecule with other species or for monitoring conformational changes.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For methylcyclopentenol, these techniques would confirm the presence of the hydroxyl group and the carbon-carbon double bond.

The expected key IR absorption bands for methylcyclopentenol would include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch (sp²): A sharp absorption band appearing just above 3000 cm⁻¹, indicative of C-H bonds on the double bond.

C-H Stretch (sp³): Absorption bands appearing just below 3000 cm⁻¹, corresponding to the C-H bonds of the aliphatic ring carbons and the methyl group.

C=C Stretch: A medium-intensity band around 1640-1680 cm⁻¹, confirming the presence of the carbon-carbon double bond. The IR spectrum of the related compound 1-methyl-cyclopentene shows a characteristic C=C stretching vibration.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, corresponding to the stretching vibration of the carbon-oxygen single bond of the alcohol.

The IR spectrum of the saturated analog, 1-methylcyclopentanol (B105226) , shows the characteristic broad O-H and strong C-O stretches but lacks the C=C and sp² C-H absorptions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkene (=C-H) | C-H Stretch | > 3000 | Medium, Sharp |

| Alkane (-C-H) | C-H Stretch | < 3000 | Strong |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |

| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Strong |

This table is based on established principles of IR spectroscopy.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, making it effective for detecting the C=C double bond.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For methylcyclopentenol (C₆H₁₀O), the molecular weight is 98.14 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule, the molecular ion peak (M⁺), would be observed at m/z = 98.

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for an unsaturated cyclic alcohol like methylcyclopentenol would include:

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z = 83 (M-15).

Loss of water (-H₂O): Dehydration is a common fragmentation for alcohols, leading to a peak at m/z = 80 (M-18).

Ring cleavage: The cyclopentene (B43876) ring can undergo various cleavage reactions, leading to a complex pattern of smaller fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for analyzing volatile compounds like methylcyclopentenol, providing both retention time data for separation and a mass spectrum for identification. The mass spectrum of the related compound 3-methyl-2-cyclopenten-1-one (molecular weight 96.13 g/mol ) shows a strong molecular ion peak and characteristic fragmentation. guidechem.comnih.gov Analysis of 1-methyl-2-cyclopenten-1-ol by GC has also been reported.

| Ion | m/z Value | Possible Identity |

| [M]⁺ | 98 | Molecular Ion |

| [M-15]⁺ | 83 | Loss of CH₃ |

| [M-18]⁺ | 80 | Loss of H₂O |

| [M-29]⁺ | 69 | Loss of C₂H₅ or CHO |

This table presents expected fragmentation based on the principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Kinetic and Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for studying the kinetics and mechanisms of chemical reactions involving chromophoric species. While specific kinetic or mechanistic studies focused solely on methylcyclopentenol using UV-Vis spectrophotometry are not extensively detailed in publicly available literature, the principles of the technique can be applied to understand its potential reactions. For instance, reactions involving changes in conjugation or the formation of colored intermediates or products could be monitored over time by measuring the change in absorbance at a specific wavelength.

In a broader context, UV-Vis spectroscopy has been used to study the thermal decomposition of related compounds. For example, in studies of lignin monomer model compounds, intermediates such as methyl-cyclopentenol have been proposed in reaction pathways. rsc.org The kinetics of such complex decomposition reactions, where various chromophoric intermediates may form, could potentially be elucidated by monitoring the evolution of the UV-Vis absorption spectrum over time. The appearance or disappearance of absorption bands corresponding to specific functional groups or conjugated systems would provide insights into reaction rates and mechanisms.

X-ray Diffraction (XRD) for Crystalline Derivatives

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like methylcyclopentenol, which is a liquid at room temperature, XRD analysis requires the preparation of a suitable crystalline derivative. The resulting crystal structure provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and stereochemistry.

While a crystal structure for methylcyclopentenol itself is not readily found, research on substituted cyclopentenol (B8032323) and cyclopentene derivatives illustrates the utility of this technique. For instance, X-ray crystallographic analysis has been employed to confirm the relative stereochemistry of complex, highly substituted cyclopentenols synthesized through various reaction pathways. researchgate.netnih.gov In one study, the crystal structure of an acetal derivative of a substituted cyclopentenol was determined, confirming the stereochemical arrangement of the molecule with 50% probability ellipsoids for the atoms. nih.gov

The process involves irradiating a single crystal of the derivative with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. This information is crucial for understanding the steric and electronic properties of the molecule and its derivatives, which in turn influences their reactivity and physical properties.

Below is a hypothetical data table representing the kind of crystallographic data that could be obtained for a crystalline derivative of methylcyclopentenol.

| Parameter | Hypothetical Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1084.5 |

| Z | 4 |

| Calculated density (g/cm³) | 1.234 |

Electron Microscopy Techniques (SEM, TEM) for Material Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology and structure of materials at the micro- and nanoscale. While there is a lack of specific studies focusing on the direct imaging of methylcyclopentenol due to its liquid nature, these techniques would be highly relevant for characterizing polymers or other solid materials derived from or incorporating the methylcyclopentenol moiety.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. If methylcyclopentenol were used as a monomer or a precursor in the synthesis of a polymer, SEM could be employed to study the surface features of the resulting material. For example, it could reveal information about the texture, porosity, and any microstructural defects of a polymer film or particle.

Transmission Electron Microscopy (TEM) offers even higher resolution and provides information about the internal structure of a material. For a polymer composite containing a methylcyclopentenol-derived component, TEM could be used to visualize the dispersion of different phases, the size and shape of nanoparticles, and the presence of any ordered domains or crystalline regions within the polymer matrix.

Although direct examples for methylcyclopentenol are scarce, the application of these techniques to related polymeric systems is well-established. For instance, in the study of high-density fuels derived from terpenes, where methylcyclopentadiene (a related compound) is dimerized and hydrogenated, electron microscopy could be used to characterize the morphology of catalysts used in the process or any solid polymeric byproducts. google.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. This technique can identify all elements except hydrogen and helium.

For a thin film or a surface-modified material involving a methylcyclopentenol derivative, XPS could provide:

Elemental Composition: The relative atomic concentrations of carbon and oxygen, confirming the presence of the organic compound on a surface.

Chemical State Information: High-resolution spectra of the C 1s and O 1s regions can distinguish between different chemical environments. For example, the carbon in a C-O bond will have a different binding energy than the carbon in a C-C or C=C bond. Similarly, the oxygen in a hydroxyl group (-OH) can be distinguished from that in a carbonyl group (C=O). This information would be crucial for confirming the structure of a derivative or identifying surface oxidation.

The table below illustrates the type of data that could be obtained from an XPS analysis of a surface functionalized with a methylcyclopentenol derivative.

| Element | Binding Energy (eV) | Atomic Concentration (%) | Possible Chemical State |

|---|---|---|---|

| C 1s | 284.8 | 70.5 | C-C, C-H |

| C 1s | 286.5 | 10.2 | C-O |

| O 1s | 532.8 | 19.3 | C-O-H |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Derivatives

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of materials. While TGA data for methylcyclopentenol itself is not widely published, the thermal properties of its derivatives, such as esters, are of interest, particularly in applications like flavor and fragrance chemistry.

A study on methyl cyclopentenolone succinate diester, a derivative of a closely related compound, utilized thermogravimetry-derivative thermogravimetry (TG-DTG) to analyze its thermal stability and decomposition kinetics. researchgate.net The TGA curve provides information on the temperatures at which decomposition begins, the rate of mass loss, and the amount of residual mass at the end of the analysis. The derivative of the TGA curve (DTG) shows the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.

Such studies often involve heating the sample at different rates (e.g., 10, 20, 40 °C/min) to determine kinetic parameters like the activation energy (Ea) of decomposition using methods such as Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO). researchgate.net

The following table presents hypothetical TGA data for a methylcyclopentenol derivative, illustrating key thermal stability parameters.

| Parameter | Value (in Nitrogen) | Value (in Air) |

|---|---|---|

| Onset Decomposition Temperature (T_onset) | 220 °C | 210 °C |

| Temperature of Maximum Decomposition Rate (T_peak) | 250 °C | 240 °C |

| Residual Mass at 600 °C | 5% | 1% |

This type of analysis is crucial for understanding the thermal limits of such compounds, which is important for their storage, processing, and application in various products. researchgate.net

Theoretical and Computational Chemistry Studies on Methylcyclopentenols

Quantum Chemical Calculations and Molecular Electronic Structure

Quantum chemical calculations utilize the principles of quantum mechanics to model and analyze the electronic structure of molecules. northwestern.edunih.gov These calculations can determine various molecular properties, including geometry, electronic energy, dipole moments, and spectroscopic characteristics. northwestern.edu For methylcyclopentenols, these methods are crucial for understanding the influence of the methyl and hydroxyl groups on the cyclopentene (B43876) ring's electronic distribution and reactivity.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for studying molecular systems. nih.gov

Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. northwestern.edu These calculations, while computationally intensive, can provide highly accurate predictions of molecular and electronic properties. nih.gov

Density Functional Theory (DFT) is another powerful approach that calculates the electronic structure of a molecule based on its electron density. nih.gov DFT methods often provide a favorable balance between computational cost and accuracy, making them widely used for a variety of chemical problems. nih.gov

For methylcyclopentenol, these methods can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. nih.gov

Calculate Electronic Properties: Analyze the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity. nih.gov

Predict Spectroscopic Data: Simulate vibrational (infrared) and NMR spectra to aid in the identification and characterization of different isomers.

Determine Thermodynamic Parameters: Calculate energies, enthalpies, and Gibbs free energies to assess the stability of different isomers and conformations. researchgate.net

The table below illustrates typical thermodynamic parameters that can be calculated for a molecule like methylcyclopentenol using quantum chemical methods.

| Parameter | Description |

| Eelec | Electronic energy of the molecule. |

| ZPE | Zero-point vibrational energy. |

| H | Enthalpy (sum of electronic and thermal energies). |

| G | Gibbs Free Energy (includes entropic contributions). |

| S | Entropy. |

This table is a representative example of parameters calculated in quantum chemistry. researchgate.net

The non-planar structure of the cyclopentene ring means that methylcyclopentenol can exist in various conformations. The five-membered ring is known to adopt puckered conformations, such as the "envelope" and "half-chair" forms, to alleviate torsional strain that would be present in a planar structure. datapdf.comyoutube.com

Conformational analysis involves studying the energetics of these different spatial arrangements. scribd.com The position and orientation (axial vs. equatorial-like) of the methyl and hydroxyl substituents significantly influence the relative stability of these conformers. Computational methods can calculate the energy of each conformation, allowing for the prediction of the most stable isomer and the relative populations of different conformers at equilibrium. For substituted cyclopentanes, the preferred conformation often minimizes steric interactions between substituents. datapdf.comacs.org

The relative energies of different isomers (e.g., 1-methyl-2-cyclopenten-1-ol vs. 2-methyl-3-cyclopenten-1-ol) can also be calculated to determine their thermodynamic stability. This information is critical for understanding reaction outcomes and product distributions in synthetic chemistry.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. By calculating the energy of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This profile provides crucial information about the reaction mechanism, including the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For reactions involving methylcyclopentenol, such as dehydration or oxidation, DFT calculations can be used to:

Locate Transition States: Identify the specific molecular geometry at the highest point on the reaction pathway between reactants and products.

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state, which is directly related to the reaction rate.

Verify Reaction Pathways: Confirm that a located transition state connects the desired reactants and products through intrinsic reaction coordinate (IRC) calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com MD simulations provide detailed information on conformational changes and intermolecular interactions by solving Newton's equations of motion for a system of particles. rsc.orgbioinformaticsreview.com

For methylcyclopentenol, MD simulations can be used to:

Explore Conformational Space: Simulate the dynamic interconversion between different envelope and half-chair conformations of the cyclopentene ring, revealing the flexibility of the molecule.

Study Solvation Effects: Model the behavior of methylcyclopentenol in a solvent, such as water, to understand how solvent molecules arrange around the solute and influence its conformation and interactions. rsc.org

Analyze Intermolecular Interactions: In systems with multiple methylcyclopentenol molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces, such as hydrogen bonding involving the hydroxyl group. bioexcel.eu

A typical MD simulation involves defining a force field (a set of parameters that describe the potential energy of the system), placing the molecule(s) in a simulation box (often with a solvent), and running the simulation for a specific duration (from nanoseconds to microseconds). bioinformaticsreview.combioexcel.eu Analysis of the resulting trajectory provides insights into the dynamic behavior of the molecule. youtube.com

Thermodynamic Parameter Modeling and Vitrification Studies

Thermodynamic modeling is essential for understanding the phase behavior of substances, including the transition from a liquid to a glassy, non-crystalline solid state, a process known as vitrification. researchgate.net21cm.com This transition occurs when a liquid is cooled rapidly enough to prevent crystallization. mdpi.comdiscovermagazine.com The temperature at which this change in physical properties occurs is the glass transition temperature (Tg). mdpi.comgoalparacollege.ac.in

The glass transition is considered a kinetically-controlled phenomenon and is characterized by a dramatic increase in viscosity and a decrease in molecular mobility. mdpi.comnih.gov Below Tg, the material is in a glassy state, possessing the disordered structure of a liquid but the mechanical properties of a solid. wikipedia.org Thermodynamic parameters such as heat capacity, enthalpy, and entropy show characteristic changes around the Tg, which can be modeled and studied computationally. 21cm.comresearchgate.net

For a small organic molecule like methylcyclopentenol, computational models can predict its tendency to form a glass. The study of vitrification involves:

Modeling Cooling Rates: Computational fluid dynamics (CFD) can simulate the temperature profiles and cooling rates required to achieve vitrification and avoid crystallization. nih.govresearchgate.net

Predicting Glass Transition Temperature (Tg): Thermodynamic models can be used to predict the Tg, which is a key parameter for amorphous materials. nih.gov The ideal thermodynamic glass transition temperature, known as the Kauzmann temperature (TK), represents a theoretical lower limit for Tg. nih.gov

Analyzing Molecular Mobility: Understanding the loss of rotational and translational degrees of freedom as the liquid cools is central to modeling the glass transition. researchgate.netnih.gov This can be investigated using molecular dynamics simulations to observe the slowing down of molecular motion at the atomic level.

While vitrification is extensively studied for cryopreservation of biological materials and in materials science, the fundamental thermodynamic principles and modeling techniques are applicable to understanding the behavior of small organic compounds under rapid cooling conditions. discovermagazine.comnih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Methylcyclopentenols as Crucial Synthetic Intermediates

The strategic importance of methylcyclopentenols lies in their role as building blocks in organic synthesis. The cyclopentane (B165970) ring provides a foundational scaffold that is present in many complex target molecules, while the hydroxyl group offers a reactive site for further chemical transformations such as etherification or esterification chemshuttle.com. This combination of features makes them indispensable for constructing intricate molecular architectures.

While direct, multi-step total syntheses of specific natural products beginning from methylcyclopentenol are not extensively detailed in readily available literature, the cyclopentane core is a recurring motif in a wide array of natural products. The functionalized cyclopentane structure of methylcyclopentenol makes it a valuable theoretical precursor for the synthesis of these complex molecules. Synthetic strategies often rely on key intermediates that can be elaborated into more complex systems, and the structure of methylcyclopentenol is well-suited for this role.

Methylcyclopentenols are recognized as key intermediates in the production of both pharmaceutical and agrochemical compounds guidechem.comxindaobiotech.com. The cyclopentanol (B49286) ring can provide an essential structural feature for effective binding to biological receptors chemshuttle.com.

Pharmaceuticals: 1-Methylcyclopentanol (B105226) is utilized as an intermediate in the synthesis of various pharmaceutical compounds guidechem.com. Its structure allows it to be incorporated into larger molecules designed to interact with specific biological targets. Similarly, cis-2-methylcyclopentanol serves as a crucial intermediate for pharmaceutical agents where the cyclic alcohol moiety is key to the molecule's function chemshuttle.com.

Agrochemicals: These compounds also serve as foundational building blocks in the preparation of agrochemicals, particularly those exhibiting fungicidal properties chemshuttle.com. The synthesis of active ingredients for crop protection can involve multiple steps where methylcyclopentenol provides the core cyclopentane structure.

Table 1: Applications of Methylcyclopentenol Isomers in Synthesis

| Isomer | Application Area | Role |

| 1-Methylcyclopentanol | Pharmaceuticals, Agrochemicals | Intermediate, Building Block guidechem.com |

| cis-2-Methylcyclopentanol | Pharmaceuticals, Agrochemicals | Key Intermediate, Building Block chemshuttle.com |

The primary role of methylcyclopentenols in polymer science is realized through their conversion into functionalized monomers. By themselves, they are not typically used as primary repeating units in polymerization. However, their hydroxyl group can be readily modified, for instance, by reacting with acryloyl chloride, to produce acrylate (B77674) derivatives. These derivatives serve as important monomers for creating specialty polymers with tailored properties, as detailed in the following sections.

Development of Novel Methylcyclopentenol Derivatives for Targeted Research

The functional versatility of the methylcyclopentenol structure allows for the creation of novel derivatives designed for specific, high-technology applications. By chemically modifying the hydroxyl group, researchers can develop molecules with precise functionalities for use in materials science and biochemical research.

A significant application of methylcyclopentenol is in the production of materials for the electronics industry. 1-Methylcyclopentanol serves as the direct precursor for the synthesis of 1-methyl-cyclopentanol-acrylate, a compound used in the formulation of photoresist materials google.com. Photoresists are light-sensitive materials crucial for photolithography, the process used to fabricate microelectronic circuits.

The synthesis involves a two-step process:

Grignard Reaction: Cyclopentanone (B42830) reacts with a Grignard reagent to generate 1-methylcyclopentanol.

Esterification: The resulting 1-methylcyclopentanol is then reacted with acryloyl chloride to produce the final product, 1-methyl-cyclopentanol-acrylate google.com.

This process can achieve a productive yield of over 60% and is suitable for industrial-scale production google.com. The resulting acrylate monomer can be polymerized to form a key component of photoresist formulations.

Table 2: Synthesis of 1-Methyl-cyclopentanol-acrylate

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | Cyclopentanone | Grignard Reagent | 1-Methylcyclopentanol google.com |

| 2 | 1-Methylcyclopentanol | Acryloyl chloride | 1-Methyl-cyclopentanol-acrylate google.com |

The development of molecular probes to study biological systems is a key area of chemical biology. These probes are often derivatives of existing molecular scaffolds, modified to interact with specific receptors or enzymes. Cholinergic medications and probes act on the neurotransmitter acetylcholine and its receptors, which are central to the parasympathetic nervous system nih.gov. While the modification of cyclic alcohols is a common strategy for creating such targeted molecules, specific research detailing the synthesis and application of methylcyclopentenol derivatives as probes for cholinergic activity is not prominent in the surveyed scientific literature. The design of such probes would theoretically involve functionalizing the hydroxyl group of methylcyclopentenol to attach moieties that could interact with, or be detected at, cholinergic receptor sites. However, there are currently no widely reported examples of this specific application.

Catalytic Transformations Involving Methylcyclopentenols

Recent research has explored the utility of methylcyclopentenol isomers in various catalytic transformations, highlighting their potential as versatile building blocks in the synthesis of valuable chemicals and materials. Two key areas of investigation include their role in the fractionation of lignin for the production of aromatic alcohols and their participation in cross-etherification reactions, which are crucial for generating ethers with diverse applications.

Cross-Etherification Reactions and Catalyst Performance

Cross-etherification, the reaction between two different alcohols to form an unsymmetrical ether, is a synthetically important transformation. While specific studies on the cross-etherification of methylcyclopentenol are not prominent in the provided search results, the principles of alcohol etherification provide insights into how methylcyclopentenols might behave in such reactions and the types of catalysts that would be effective.

The synthesis of asymmetric ethers through catalytic cross-etherification can be challenging due to competing self-etherification reactions. researchgate.net Zeolites have emerged as effective catalysts for these transformations. For instance, in the gas-phase cross-etherification of cyclopentanol and methanol to produce cyclopentyl methyl ether, ZSM-5 zeolites have demonstrated high selectivity and yield. researchgate.net The reaction mechanism is suggested to follow a Rideal-Eley model where one alcohol (cyclopentanol) adsorbs onto the acid sites of the catalyst. researchgate.net The performance of the catalyst is influenced by factors such as the Si/Al ratio, with a lower ratio enhancing conversion without significantly affecting selectivity. researchgate.net

The choice of catalyst is crucial for achieving high selectivity in cross-etherification. H-form BEA zeolite catalysts have shown exceptional selectivity (over 90%) in the cross-etherification of 5-hydroxymethylfurfural with ethanol to produce ethoxymethylfurfural, a valuable diesel blendstock. The high selectivity is attributed to a kinetic preference for the cross-etherification pathway.

For other types of etherification, such as methyl esterification, heterogeneous catalysts like ZnO supported on spent fluid cracking catalyst (ZnO/SFCCR) have been employed. nih.govresearchgate.net In these reactions, factors like reaction temperature, catalyst loading, and the presence of a co-catalyst or promoter (like subcritical CO2) significantly impact the conversion and product yield. nih.govresearchgate.net

Given these findings, it can be inferred that the cross-etherification of methylcyclopentenols would likely be successful using solid acid catalysts like zeolites. The specific product distribution and catalyst performance would depend on the isomeric structure of the methylcyclopentenol, the reaction partner, and the optimization of reaction conditions.

Data Tables

Table 1: Catalyst Performance in the Cross-Etherification of Cyclopentanol and Methanol

| Catalyst | Cyclopentyl Methyl Ether Yield (%) | Selectivity to Cyclopentyl Methyl Ether (%) | Reference |

| MFI (Zeolite) | 70 | Not Specified | researchgate.net |

| ZSM-5 (Si/Al = 15-40) | >80 | 83 | researchgate.net |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Catalyst Performance in Colophony Methyl Esterification

| Catalyst | Conversion Rate (%) | Reaction Time (h) | Reaction Temperature (°C) | Reference |

| ZnO/SFCCR | 97.01 | 5 | 220 | nih.govresearchgate.net |

| No Catalyst | 59.42 | Not Specified | Not Specified | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Emerging Research Frontiers and Prospective Directions for Methylcyclopentenols

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The demand for enantiomerically pure compounds in pharmaceuticals and materials science has spurred the development of highly sophisticated synthetic routes to chiral methylcyclopentenols and their precursors. Modern organic synthesis has moved beyond classical methods to embrace powerful catalytic and cascade reactions that construct the cyclopentane (B165970) ring with exceptional control over its stereochemistry.

Organocatalysis has emerged as a particularly powerful tool. For instance, chiral N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze the intramolecular aldol (B89426) reaction of achiral tricarbonyl compounds, leading to the enantioselective synthesis of α,α-disubstituted cyclopentenes. nih.gov This process involves the generation of a chiral nucleophilic enol in situ, which then participates in a desymmetrization event to create a quaternary carbon stereocenter with high enantioselectivity. nih.gov Another innovative strategy involves organocascade processes that generate multiple bonds and stereocenters in a single operation. One such method utilizes chiral isothiourea catalysts to activate unsaturated acid chlorides, generating chiral α,β-unsaturated acylammonium intermediates. researchgate.net These intermediates can then undergo a Michael-aldol-β-lactonization cascade to rapidly assemble complex cyclopentanes with high levels of relative and absolute stereocontrol. researchgate.net

Key reactions that are central to the synthesis of the cyclopentane core, and by extension methylcyclopentenols, include the Pauson-Khand reaction and the Nazarov cyclization. nih.gov Advances in these areas focus on achieving asymmetry. For the Pauson-Khand reaction, which is a [2+2+1] cycloaddition, research is ongoing to develop new chiral ligands for cobalt and other transition metal catalysts to induce enantioselectivity. nih.gov Similarly, asymmetric Nazarov cyclizations are being developed using chiral Lewis acids, organocatalysts, and chiral auxiliaries to control the conrotatory 4π electrocyclization, which is the key ring-forming step. nih.gov

Furthermore, novel approaches are being explored that start from readily available chiral building blocks. For example, stereoselective modifications of natural cyclopentanoid monoterpenes have been used to prepare highly oxygenated chiral cyclopentanoid synthons. acs.org Another strategy begins with the enantioselective synthesis of polyhydroxylated cyclopentane β-amino acids from sugars, involving an intramolecular Henry reaction to form a nitroolefin which is then further functionalized. acs.org These methods highlight a trend towards leveraging both catalyst-controlled and substrate-controlled stereoselection to access diverse and complex methylcyclopentenol derivatives.

| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Stereocontrol |

| NHC-Catalyzed Desymmetrization | Intramolecular aldol reaction of tricarbonyls. nih.gov | Chiral Triazolium Salts | Enantioselective |

| Organocascade Process | Michael-aldol-β-lactonization sequence. researchgate.net | Chiral Isothiourea Catalysts | High relative and absolute stereocontrol. researchgate.net |

| Asymmetric Pauson-Khand | [2+2+1] cycloaddition of alkene, alkyne, and CO. nih.gov | Chiral Ligands for Co, Rh, etc. | Enantioselective |

| Asymmetric Nazarov Cyclization | 4π conrotatory electrocyclization of divinyl ketones. nih.gov | Chiral Lewis Acids, Organocatalysts | Enantioselective |

| Chiral Pool Synthesis | Derivatization of natural products or sugars. acs.orgacs.org | L-Glyceraldehyde, D-Glucose | Substrate-controlled |

In-depth Mechanistic Investigations of Complex Reaction Pathways